molecular formula C6H7NO4S B7900435 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid

1-(Methylsulfonyl)pyrrole-3-carboxylic Acid

Cat. No.: B7900435
M. Wt: 189.19 g/mol
InChI Key: KGRVXGKPSGKBPR-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of organic and medicinal chemistry. mdpi.com Its presence is notable in a vast array of natural products, including heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems. In the context of synthetic chemistry, pyrrole derivatives have been extensively investigated and are integral components of numerous pharmaceutical agents. nih.gov The diverse biological activities associated with pyrrole-containing compounds, such as antibacterial, antiviral, anti-inflammatory, and anticancer properties, have cemented the pyrrole scaffold as a critical building block in drug discovery programs. rjptonline.orgnih.gov

Significance of Carboxylic Acid Functionality within Bioactive Small Molecules

The carboxylic acid group is a common and vital functional group in a multitude of biologically active small molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist in an ionized state at physiological pH, allows it to engage in crucial interactions with biological targets such as enzymes and receptors. This functionality can significantly influence a molecule's solubility, pharmacokinetic profile, and binding affinity. Many established drugs across various therapeutic areas contain a carboxylic acid moiety, highlighting its importance in molecular design and bioactivity.

Rationale for Investigating 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid

The specific combination of a pyrrole ring, a carboxylic acid, and a methylsulfonyl group in this compound presents a compelling case for its investigation. The methylsulfonyl group, being strongly electron-withdrawing, can modulate the electronic properties of the pyrrole ring, influencing its reactivity and potential biological interactions. This unique electronic profile, coupled with the established importance of the pyrrole and carboxylic acid moieties, suggests that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules or functional materials.

The study of pyrrole-3-carboxylic acid and its derivatives has a rich history. These compounds have served as versatile intermediates in the synthesis of more complex molecules. syrris.com Research has demonstrated that derivatives of pyrrole-3-carboxylic acid exhibit a wide range of biological activities, including antibacterial and anticancer properties. mdpi.com Continuous flow synthesis methods have been developed for the efficient production of highly substituted pyrrole-3-carboxylic acid derivatives, underscoring their ongoing importance in chemical synthesis. syrris.comresearchgate.net The exploration of this class of compounds has provided a foundation for the synthesis and investigation of novel analogues, including those with N-sulfonyl substituents.

This represents a significant research gap and a corresponding opportunity. A thorough characterization of this compound, including its detailed synthesis, spectroscopic analysis, and evaluation of its physicochemical properties, is warranted. Furthermore, exploring its potential biological activities, for instance, as an enzyme inhibitor or an antimicrobial agent, could unveil novel therapeutic applications. The compound's unique electronic and structural features also suggest its potential use as a building block in the development of new polymers or functional materials. The lack of extensive research into this specific molecule provides a fertile ground for new discoveries and a deeper understanding of the structure-activity relationships within this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRVXGKPSGKBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methylsulfonyl Pyrrole 3 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis of the 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid Core

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the sequential introduction of the key functional groups: the carboxylic acid at the C3 position and the methylsulfonyl group at the N1 position. The primary disconnection breaks the C3-carboxyl bond, leading to a 1-(methylsulfonyl)pyrrole intermediate. This intermediate can be further disconnected at the N-S bond, yielding pyrrole (B145914) and a methylsulfonyl source. Alternatively, the pyrrole ring itself can be disconnected, suggesting its formation from acyclic precursors through various classical and modern synthetic reactions. This analysis highlights the main challenges in the synthesis: the regioselective functionalization of the pyrrole ring at the C3 position and the introduction of the N-sulfonyl group.

Established Synthetic Routes to Pyrrole-3-carboxylic Acid Scaffolds

Several classical methods have been established for the synthesis of the pyrrole-3-carboxylic acid core. These methods, while valuable, often come with certain limitations, particularly when applied to the synthesis of N-substituted derivatives.

The Hantzsch pyrrole synthesis is a well-known multicomponent reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgacs.org While effective for producing a variety of substituted pyrroles, the yields can often be modest. acs.orgthieme-connect.com A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction, where the in-situ generated hydrogen bromide byproduct is utilized to hydrolyze a tert-butyl ester. syrris.comnih.gov

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, typically involving the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgthermofisher.com This method is particularly useful for the synthesis of polysubstituted pyrroles. taylorandfrancis.com However, the requisite α-amino-ketones can be unstable and prone to self-condensation, often necessitating their in-situ preparation. wikipedia.orgthermofisher.com

The Paal-Knorr synthesis provides a straightforward route to pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines. wikipedia.orgalfa-chemistry.com This method is widely used due to its simplicity and efficiency. alfa-chemistry.comrgmcet.edu.in

Synthetic RouteReactantsKey Features
Hantzsch Synthesis β-ketoester, α-haloketone, amineMulticomponent reaction, can be adapted for continuous flow. wikipedia.orgacs.orgsyrris.com
Knorr Synthesis α-amino-ketone, β-ketoesterGood for polysubstituted pyrroles, requires in-situ generation of α-amino-ketones. wikipedia.orgthermofisher.com
Paal-Knorr Synthesis 1,4-dicarbonyl compound, amineSimple, efficient, and widely applicable. wikipedia.orgalfa-chemistry.com

Limitations of Conventional Approaches for N-Substituted Pyrroles

While the aforementioned methods are foundational, they present certain limitations, especially for the synthesis of N-substituted pyrroles like the target molecule. A primary challenge is the availability and stability of the required starting materials. For instance, the Paal-Knorr synthesis is often limited by the accessibility of the necessary 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com Moreover, the harsh reaction conditions, such as prolonged heating in acidic media, can be incompatible with sensitive functional groups on the desired N-substituent. wikipedia.orgrgmcet.edu.in

In the Hantzsch synthesis, while it directly allows for N-substitution, the yields can be inconsistent, and the scope of the amine component can be limited. thieme-connect.comcdnsciencepub.com The Knorr synthesis, while versatile, is primarily geared towards the synthesis of substituted pyrroles, and direct N-substitution from the outset is not an inherent feature of the classical reaction.

Novel Synthetic Strategies for this compound

To overcome the limitations of classical methods, novel synthetic strategies have been developed that allow for the efficient and regioselective synthesis of this compound. These strategies focus on innovative methods for pyrrole ring formation, direct introduction of the N-sulfonyl group, and precise carboxylation at the C3 position.

Approaches for Pyrrole Ring Annulation

Modern organic synthesis has introduced a variety of new methods for constructing the pyrrole ring. Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes offers a regioselective route to substituted pyrroles. organic-chemistry.orgnih.gov Another approach involves the synthesis of N-sulfonyl pyrroles from the reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers, which proceeds via an α-imino rhodium carbene intermediate. organic-chemistry.org The reaction of sulfonamides with ethyl propiolate has also been explored for the synthesis of substituted pyrroles. digitellinc.com

Introduction and Functionalization of the N1-Methylsulfonyl Group

The introduction of the N-methylsulfonyl group is a critical step in the synthesis of the target molecule. A common and effective method is the reaction of a primary sulfonamide with 2,5-dimethoxytetrahydrofuran, a surrogate for a 1,4-dicarbonyl compound, in a variation of the Clauson-Kaas reaction. This approach has been shown to be effective for the synthesis of various N-sulfonylpyrroles.

The N-phenylsulfonyl group has been extensively studied as a protecting and directing group in pyrrole chemistry. This group deactivates the pyrrole ring towards electrophilic substitution, particularly at the α-positions (C2 and C5), thereby facilitating functionalization at the β-positions (C3 and C4). The phenylsulfonyl group can be readily removed under alkaline hydrolysis conditions.

Regioselective Carboxylation at the C3 Position

Achieving regioselective carboxylation at the C3 position of the 1-(methylsulfonyl)pyrrole core is arguably the most challenging aspect of the synthesis. The electron-withdrawing nature of the N-sulfonyl group directs electrophilic substitution primarily to the C3 position.

One effective strategy involves a two-step process: Vilsmeier-Haack formylation followed by oxidation. The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. organic-chemistry.orgijpcbs.comwikipedia.org For N-phenylsulfonylpyrrole, this reaction can be directed to the C3 position under specific conditions, and the resulting aldehyde can then be oxidized to the corresponding carboxylic acid.

A more direct approach is the regioselective lithiation of the N-sulfonylpyrrole followed by quenching with carbon dioxide. The N-sulfonyl group can act as a directing group for metalation. Treatment of 1-(phenylsulfonyl)pyrrole (B93442) with a strong base like n-butyllithium can lead to deprotonation at the C2 position. However, by carefully controlling the reaction conditions and potentially using bulkier bases or specific directing groups, lithiation at the C3 position can be favored. The resulting C3-lithiated species can then be trapped with carbon dioxide to afford the desired 1-(phenylsulfonyl)pyrrole-3-carboxylic acid.

Synthesis of Structural Analogs and Precursors

The synthesis of structural analogs and precursors of this compound involves the construction and modification of the pyrrole core. A variety of methods have been established for creating pyrrolic compounds with diverse functionalities, which serve as foundational structures for more complex molecules.

One key precursor is the pyrrole-3-carboxylic acid scaffold itself. Classical methods such as the Hantzsch, Paal-Knorr, and Knorr syntheses are foundational for creating the pyrrole ring. syrris.com The Hantzsch pyrrole synthesis, for instance, involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. syrris.com While effective, this method can sometimes result in low yields. syrris.com

A notable precursor for related heterocyclic systems is 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester, which can be condensed with formamidine (B1211174) acetate (B1210297) to produce compounds like 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid methyl ester. google.com This highlights how functionalized pyrrole precursors are utilized to build more complex fused ring systems. google.com

The synthesis of structural analogs often involves introducing various substituents onto the pyrrole ring or the sulfonyl group. For example, a method has been developed for synthesizing 1-alkyl-2-methyl-3-sulfonylpyrrole-5-carboxylic acid derivatives. rsc.org These compounds, which are structural analogs of this compound, serve as versatile tools for creating fused heterocycles like pyrrolothiazines. rsc.org The synthesis allows for the introduction of different sulfonyl moieties, including sulfones, sulfonates, and sulfonamides. rsc.org

Modern advancements have led to more efficient synthetic routes. A one-step continuous flow synthesis for a range of substituted pyrrole-3-carboxylic acids has been reported. syrris.comsyrris.com This method utilizes the reaction of tert-butyl acetoacetates, amines, and 2-bromoketones. A key feature is the in situ hydrolysis of the tert-butyl ester by the hydrogen bromide (HBr) byproduct generated during the Hantzsch reaction, directly yielding the carboxylic acid. syrris.comsyrris.com This technique allows for the rapid production of a library of diverse pyrrole-3-carboxylic acid derivatives. syrris.com

Table 1: Selected Precursors and Structural Analogs

Compound Name Role Synthetic Method Highlight
3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester Precursor Condensation with formamidine acetate google.com
1-Alkyl-2-methyl-3-sulfonylpyrrole-5-carboxylic acid derivatives Structural Analog Synthesis from 1,2-dialkyl-3-sulfonylpyrroles rsc.org
Substituted Pyrrole-3-carboxylic acids Structural Analog One-step continuous flow Hantzsch synthesis syrris.comsyrris.com

Advanced Synthetic Techniques for Derivatization

Derivatization of this compound primarily focuses on the modification of the carboxylic acid functional group. This is often necessary to improve analytical detection, alter biological activity, or prepare the molecule for coupling with other moieties. nih.gov Advanced techniques facilitate the conversion of the carboxylic acid into a variety of functional groups, such as esters, amides, and acyl hydrazides. thermofisher.com

A prevalent method for derivatization is amidation, the formation of an amide bond. nih.gov This is commonly achieved using carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this process, the carboxylic acid is activated by EDC to form an unstable O-acylisourea intermediate, which then readily reacts with a primary amine to form a stable amide. thermofisher.comnih.gov The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS), which stabilizes the active intermediate. thermofisher.com

Continuous flow synthesis has also been applied to the derivatization of pyrrole-3-carboxylic acids. For instance, the output from a flow synthesis of the carboxylic acid can be directly channeled into a second microreactor containing a solution of a coupling agent (like EDC/HOBt) and an amine to produce pyrrole-3-carboxamides in an uninterrupted sequence. syrris.com

Other derivatization strategies for carboxylic acids include:

Esterification: Fluorescent alkyl halides, such as 5-(bromomethyl)fluorescein, can be used to convert carboxylic acids into fluorescent esters, which is particularly useful for analytical purposes. thermofisher.com

Conversion to Aliphatic Amines: The carboxylic acid can be converted into an aliphatic amine. This involves coupling with a half-protected aliphatic diamine, followed by the removal of the protecting group (e.g., a t-BOC group) with an acid like trifluoroacetic acid. thermofisher.com The resulting amine can then be further modified. thermofisher.com

For analytical applications, especially those involving liquid chromatography (LC) and mass spectrometry (MS), derivatization is crucial for overcoming issues like poor chromatographic behavior or weak ionization. nih.gov Novel derivatization agents are continuously being developed to improve selectivity and detection sensitivity. nih.gov

Table 2: Common Derivatization Reactions for the Carboxylic Acid Group

Reaction Type Reagents Resulting Functional Group Purpose
Amidation EDC, NHS, Amine thermofisher.comnih.gov Amide Coupling to other molecules, altering biological activity syrris.com
Esterification Alkyl Halide (e.g., 5-(Bromomethyl)fluorescein) thermofisher.com Ester Analytical detection (fluorescence) thermofisher.com

Considerations for Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is a critical consideration for minimizing environmental impact and improving safety and efficiency. sciencedaily.com This involves addressing both the formation of the pyrrole ring and the introduction of the sulfonyl group through more sustainable methods.

For the pyrrole core, traditional syntheses often require harsh conditions and toxic organic solvents. lucp.net Green alternatives focus on several key areas:

Solvent-Free and Alternative Solvents: The Paal-Knorr reaction, which synthesizes pyrroles from a 1,4-dicarbonyl compound and an amine, can be performed without a solvent or catalyst, offering high atom economy as water is the only byproduct. acs.orgacs.org Water itself is considered an environmentally benign reaction medium for some syntheses. digitellinc.com

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound sonochemistry are used to promote reactions, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating. lucp.net

Catalysis: The use of heterogeneous catalysts, nanoparticles, and bio-sourced organic acids (e.g., citric acid) can replace more hazardous reagents. lucp.netnih.gov These catalysts are often recoverable and reusable. nih.gov

For the sulfonyl moiety, green chemistry aims to replace hazardous reagents and minimize waste.

Sustainable Reagents: A recently developed method for synthesizing sulfonyl fluorides uses the combination of thiols or disulfides with SHC5® and potassium fluoride (B91410) (KF). sciencedaily.com This process is environmentally friendly, producing only non-toxic salts like NaCl and KCl as byproducts, and avoids the use of highly toxic gases like SO2F2. sciencedaily.com

Eco-Friendly Solvents: An environmentally friendly method for synthesizing sulfonamides has been developed using sustainable solvents like water, ethanol, and glycerol. rsc.orgresearchgate.net This process uses sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with amines. rsc.orgresearchgate.net The workup can be as simple as filtration, avoiding extensive use of organic solvents for purification. rsc.orgresearchgate.net Another approach employs the cheap industrial material thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate to produce sulfonic acids from halides under air as a green oxidant. rsc.org

The main challenge of Green Chemistry is the gradual elimination of hazardous materials by replacing them with safer and less toxic alternatives, a process driven by scientific innovation. Applying these principles to the synthesis of complex molecules like this compound offers significant economic and social benefits, particularly given the importance of such scaffolds in the pharmaceutical industry.

Table 3: Green Chemistry Approaches in Synthesis

Synthetic Step Green Approach Example Benefit
Pyrrole Ring Formation Solvent-free reaction Paal-Knorr synthesis without solvent acs.orgacs.org Reduced waste, high atom economy acs.org
Pyrrole Ring Formation Alternative energy Microwave or ultrasound assistance lucp.net Faster reactions, higher efficiency
Sulfonyl Group Introduction Safer reagents Use of SHC5® and KF for sulfonyl fluorides sciencedaily.com Avoids toxic gases, non-toxic byproducts sciencedaily.com

Chemical Reactivity and Transformations of 1 Methylsulfonyl Pyrrole 3 Carboxylic Acid

Reactivity Profile of the Pyrrole (B145914) Nitrogen (N1) and Methylsulfonyl Moiety

The nitrogen atom of the pyrrole ring is directly bonded to the sulfur atom of a methylsulfonyl (-SO₂CH₃) group. This sulfonyl group exerts a powerful electron-withdrawing effect, which significantly decreases the electron density of the pyrrole ring. nih.gov This reduction in electron density has several important consequences:

Increased Stability: The deactivation of the ring makes the compound more stable and less susceptible to oxidative degradation compared to unsubstituted pyrrole. nih.gov

Acidity of N-H in Parent Pyrrole: In a typical pyrrole, the N-H proton is weakly acidic. By replacing this proton with a sulfonyl group, the nitrogen atom becomes part of a sulfonamide-like linkage.

Reactivity of the N-S Bond: The bond between the pyrrole nitrogen and the sulfonyl group is generally robust under many reaction conditions. However, it is not entirely inert. Specific reagents can cleave this bond, a process known as desulfonylation. This can be achieved through nucleophilic aromatic substitution mechanisms, often using thiolates. researchgate.net This reactivity allows the methylsulfonyl group to be used as a removable activating or directing group in multi-step syntheses. In some advanced applications, the N-S bond can also be targeted for functionalization under photocatalytic conditions.

Transformations Involving the Carboxylic Acid Group (C3)

The carboxylic acid at the C3 position is a versatile functional handle that allows for a variety of chemical transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester through standard acid-catalyzed esterification (Fischer esterification). masterorganicchemistry.commasterorganicchemistry.com This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The reaction is reversible and is often driven to completion by removing water or using a large excess of the alcohol. masterorganicchemistry.comlibretexts.org

Amidation: The formation of amides from the carboxylic acid is a common and important transformation. Direct reaction with an amine is generally unfavorable, so a coupling agent or prior activation of the carboxylic acid is required. Common methods include:

Activation to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Peptide Coupling Reagents: A wide array of coupling agents, developed primarily for peptide synthesis, can be used to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxyl group in situ, allowing for mild and efficient reaction conditions.

Below is a table of common coupling agents used for amidation reactions.

Coupling AgentFull NameActivating Additive (Often Used)
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt (Hydroxybenzotriazole)
DCC N,N′-DicyclohexylcarbodiimideHOBt or DMAP
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA (Diisopropylethylamine)
HBTU O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateDIPEA or Hünig's base

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemistrysteps.com

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids to alcohols. chemistrysteps.com It offers different selectivity compared to LiAlH₄ and can sometimes be used in the presence of other reducible functional groups. nih.gov

Decarboxylation: The removal of the carboxylic acid group (as CO₂) is known as decarboxylation. For heteroaromatic carboxylic acids, this process can be challenging. The decarboxylation of pyrrole-2-carboxylic acid has been shown to be subject to acid catalysis in highly acidic solutions. nih.govresearchgate.net The mechanism involves the addition of water to the carboxyl group of the protonated pyrrole ring. nih.govresearchgate.net For 1-(methylsulfonyl)pyrrole-3-carboxylic acid, the strong electron-withdrawing nature of the sulfonyl group would likely make decarboxylation difficult, requiring harsh thermal or strong acid/base conditions. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring

Electrophilic Aromatic Substitution (EAS): Unsubstituted pyrrole is an electron-rich aromatic ring and readily undergoes electrophilic aromatic substitution, primarily at the C2 position. pearson.com However, in this compound, the situation is reversed. The N-methylsulfonyl group is strongly deactivating, pulling electron density out of the ring and making it significantly less reactive towards electrophiles. nih.gov The C3-carboxylic acid group is also an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C5). libretexts.orgmasterorganicchemistry.com The combined effect of these two deactivating groups makes electrophilic substitution on this molecule very difficult and would require forcing conditions. If a reaction were to occur, the C4 and C5 positions would be the most likely sites of attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyrrole ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is rare for simple pyrroles but becomes feasible when the ring is activated by strong electron-withdrawing groups, like the methylsulfonyl and nitro groups. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur on this compound, a good leaving group (such as a halide) would need to be present on the ring, typically at the C2 or C5 position. A strong nucleophile could then displace the leaving group, with the negative charge of the intermediate Meisenheimer complex being stabilized by the electron-withdrawing sulfonyl group. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions at Pyrrole Ring Positions

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, the pyrrole ring would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. Halogenation of the electron-deficient ring would likely require specific conditions, but once a halo-derivative is obtained, it could serve as a substrate for various coupling reactions.

The table below summarizes some key cross-coupling reactions that could be applied.

Reaction NameCoupling PartnersCatalyst (Typical)Bond Formed
Suzuki Coupling Organoboronic acid/ester + Aryl/Vinyl HalidePd(PPh₃)₄, Pd(dppf)Cl₂C-C
Heck Reaction Alkene + Aryl/Vinyl HalidePd(OAc)₂, PdCl₂C-C (alkenyl)
Stille Coupling Organostannane + Aryl/Vinyl HalidePd(PPh₃)₄C-C
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl HalidePd catalyst + Cu(I) co-catalystC-C (alkynyl)
Buchwald-Hartwig Amination Amine + Aryl HalidePd catalyst with specialized phosphine (B1218219) ligandC-N

For instance, a hypothetical 5-bromo-1-(methylsulfonyl)pyrrole-3-carboxylic acid could undergo a Suzuki reaction with an arylboronic acid in the presence of a palladium catalyst to form a 5-aryl substituted product. mdpi.com Similarly, the Heck reaction could introduce an alkenyl substituent. researchgate.netnih.gov

Oxidation and Reduction Pathways of the Pyrrole Core

Oxidation: Simple pyrroles are easily oxidized. However, the electron-withdrawing methylsulfonyl group significantly increases the oxidation potential of the pyrrole ring in this compound, making it much more resistant to oxidative decomposition.

Reduction: The reduction of the pyrrole core is a synthetically useful transformation. While pyrroles are typically resistant to reduction under standard catalytic hydrogenation conditions that would reduce a benzene (B151609) ring, their reactivity can be altered by substituents. The presence of electron-withdrawing groups, such as the N-sulfonyl group, makes the partial reduction of the pyrrole ring feasible.

Birch Reduction: The Birch reduction (using an alkali metal like sodium in liquid ammonia (B1221849) with an alcohol) can reduce electron-deficient pyrroles to yield 3-pyrrolines. acs.org The electron-withdrawing group controls the regiochemistry of the reduction. masterorganicchemistry.commasterorganicchemistry.com

Hydride Reduction: N-sulfonylpyrroles can be reduced to the corresponding 3-pyrrolines using sodium cyanoborohydride (NaBH₃CN) in the presence of a strong acid like trifluoroacetic acid (TFA). nih.govacs.org This method is particularly effective for pyrroles activated by an N-sulfonyl group.

This chemoselective reduction provides access to valuable pyrroline (B1223166) building blocks, which are not easily obtained from electron-rich pyrrole systems. nih.gov

Ring-Opening and Rearrangement Reactions of this compound

The inherent aromaticity of the pyrrole ring in this compound imparts significant stability to the heterocyclic core, making it generally resistant to ring-opening and rearrangement reactions under typical laboratory conditions. The electron-withdrawing nature of the N-methylsulfonyl group further contributes to this stability by decreasing the electron density of the pyrrole ring, thus reducing its susceptibility to electrophilic attack that might initiate ring cleavage.

Currently, there is a lack of specific studies in the scientific literature detailing the ring-opening or rearrangement reactions of this compound. The stability of the N-sulfonylpyrrole scaffold is well-documented, with the primary reactivity often centered on the cleavage of the nitrogen-sulfur bond under harsh conditions rather than the degradation of the pyrrole ring itself.

While no direct evidence exists for the rearrangement of the this compound skeleton, it is instructive to consider the reactivity of the constituent functional groups. The carboxylic acid moiety could potentially undergo decarboxylation under strong acid and high temperatures. This reaction, which has been observed for other pyrrolecarboxylic acids, would result in the formation of 1-(methylsulfonyl)pyrrole, representing a modification of a substituent rather than a rearrangement of the heterocyclic framework.

It is important to distinguish such transformations from true skeletal rearrangements or ring-opening reactions. Based on the established chemistry of N-sulfonylated pyrroles, it can be inferred that significant energy input, such as high-pressure hydrogenation or harsh reductive conditions, would likely be required to induce cleavage of the pyrrole ring. However, such reactions have not been specifically reported for this compound.

In the absence of direct experimental data, the following table summarizes the predicted stability and potential transformations based on the known reactivity of related compounds.

Reaction TypeReagents/ConditionsPredicted Outcome for this compoundSupporting Evidence/Rationale
Ring-Opening Standard acidic or basic conditionsNo reactionThe aromatic pyrrole ring is inherently stable. The N-sulfonyl group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack that could initiate ring-opening.
Skeletal Rearrangement Thermal or photochemical conditionsNo reactionNo precedent for such rearrangements has been found for N-sulfonylpyrroles under these conditions. The aromatic system is thermodynamically stable.
N-S Bond Cleavage Strong acids (e.g., triflic acid), reducing agents (e.g., Mg/MeOH)Cleavage of the methylsulfonyl group to yield pyrrole-3-carboxylic acid.N-sulfonyl groups are known protecting groups for pyrroles and can be removed under harsh acidic or reductive conditions.
Decarboxylation Strong acid, high temperatureLoss of CO2 to form 1-(methylsulfonyl)pyrrole.Decarboxylation of pyrrole-2-carboxylic acid is known to occur under acidic conditions. A similar reaction is plausible for the 3-carboxylic acid isomer, although potentially requiring different conditions.

Structure Activity Relationship Sar Studies of 1 Methylsulfonyl Pyrrole 3 Carboxylic Acid Derivatives

Design Principles for Systematic SAR Exploration

The systematic exploration of the structure-activity relationships for derivatives of 1-(Methylsulfonyl)pyrrole-3-carboxylic acid would be guided by principles aimed at understanding the interaction of these molecules with a putative biological target. A primary strategy involves the systematic modification of distinct regions of the molecule to probe the chemical space around the core scaffold.

Key design principles would include:

Scaffold Hopping and Core Modification: While maintaining the pyrrole-3-carboxylic acid core, initial studies might involve replacing the N1-methylsulfonyl group with other electron-withdrawing or electron-donating groups to assess the electronic requirements at this position.

Substituent Modification: Introduction of a diverse set of substituents at the unoccupied C2, C4, and C5 positions of the pyrrole (B145914) ring would be crucial. These substituents would be varied in terms of their steric bulk, electronic properties (hydrophobicity/hydrophilicity), and hydrogen bonding capabilities to map the steric and electronic tolerance of the target's binding pocket.

Bioisosteric Replacement: The carboxylic acid at the C3 position is a key functional group, likely involved in crucial interactions such as hydrogen bonding or salt bridge formation. Its role would be investigated through bioisosteric replacement with groups like tetrazoles, hydroxamic acids, or sulfonamides to understand the importance of its acidic and hydrogen-bonding features.

Conformational Constraint: Introducing cyclic structures or rigid linkers to substituents could lock the molecule into specific conformations. This would help in determining the bioactive conformation, which is the specific three-dimensional orientation the molecule adopts when it binds to its target.

Influence of N1-Substituent Modifications on Biological Activity In Vitro

A systematic modification of the N1-substituent would be essential to understand its role. The following table illustrates a hypothetical SAR exploration for the N1-position, based on general principles observed in related heterocyclic compounds.

N1-SubstituentElectronic EffectPotential Impact on In Vitro Activity
-SO2CH3 (Methylsulfonyl)Strongly Electron-WithdrawingBaseline activity; influences ring electronics and potential for hydrogen bonding.
-HNeutralMay alter binding mode; provides a hydrogen bond donor.
-CH3 (Methyl)Weakly Electron-DonatingIncreases lipophilicity; may probe for hydrophobic interactions.
-C(O)CH3 (Acetyl)Electron-WithdrawingMaintains electron-withdrawing nature but with different steric and hydrogen bonding potential compared to sulfonyl.
-C6H5 (Phenyl)Electron-Withdrawing (by induction), potentially donating (by resonance)Introduces significant steric bulk; potential for π-π stacking interactions.

Studies on other N-substituted pyrroles have shown that modifications at this position can drastically alter biological activity by affecting the molecule's ability to fit into a binding pocket and its electronic interactions with key residues. nih.gov

Role of the C3-Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid at the C3 position is a critical functional group. Its acidic nature and ability to act as both a hydrogen bond donor and acceptor suggest a primary role in molecular recognition and binding to a biological target. It is often involved in forming strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine, or hydrogen bonds with polar residues in an enzyme's active site or a receptor's binding pocket.

The importance of this group would be confirmed by synthesizing and testing analogs where the carboxylic acid is modified or replaced:

Esterification: Converting the carboxylic acid to a methyl or ethyl ester would neutralize the negative charge and remove a hydrogen bond donor, which would likely lead to a significant decrease in activity if an ionic interaction is crucial.

Amidation: Formation of a primary or secondary amide would also remove the acidic proton and alter the hydrogen bonding pattern, providing insight into the necessity of the acidic nature of the group.

Bioisosteric Replacement: Replacing the carboxylic acid with a tetrazole ring, which is a common bioisostere, would maintain the acidic character and a similar spatial arrangement of hydrogen bond acceptors. Similar activity in a tetrazole analog would suggest that the acidity and general shape are more important than the specific carboxylic acid structure.

Research on various heterocyclic carboxylic acids has consistently highlighted the pivotal role of this moiety in anchoring the molecule to its target. nih.govsyrris.com

Effects of Substituents at C2, C4, and C5 Positions of the Pyrrole Ring

The introduction of substituents at the remaining positions of the pyrrole ring (C2, C4, and C5) is a standard strategy to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The effect of these substituents is typically position-dependent.

C2-Position: A substituent at this position is adjacent to the N1-sulfonyl group. This proximity could lead to steric hindrance that influences the conformation of the N1-substituent. Small, lipophilic groups might explore a hydrophobic pocket, while larger groups could be detrimental to binding.

C4-Position: This position is adjacent to the C3-carboxylic acid. Substituents here could influence the acidity and orientation of the carboxyl group. Electron-withdrawing groups at C4 could increase the acidity of the carboxylic acid, potentially enhancing ionic interactions.

The following table provides a hypothetical overview of the SAR at these positions.

PositionSubstituentPotential Effect on Activity
C2-ClElectron-withdrawing; small steric footprint. May probe for halogen bonding.
C2-CH3Small lipophilic group; may interact with a hydrophobic pocket.
C4-FStrongly electron-withdrawing; may modulate pKa of the carboxylic acid.
C4-OCH3Electron-donating; can act as a hydrogen bond acceptor.
C5-C6H5 (Phenyl)Large, lipophilic group; potential for significant van der Waals or π-π interactions.
C5-NH2Hydrogen bond donor and acceptor; increases polarity.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound derivatives would aim to identify low-energy conformations and understand how different substituents influence the preferred spatial arrangement of the molecule.

Key aspects to investigate would include:

Rotation around the N-S Bond: The rotational barrier around the bond connecting the pyrrole nitrogen and the sulfonyl group would determine the orientation of the methylsulfonyl group relative to the pyrrole ring. This orientation could be critical for fitting into a binding site.

Orientation of the Carboxylic Acid: The planarity and rotational freedom of the C3-carboxylic acid group would also be important. Intramolecular hydrogen bonding between the carboxylic acid and a substituent at the C4 position could restrict its conformation.

Computational methods, such as molecular mechanics and quantum mechanics calculations, alongside experimental techniques like NMR spectroscopy, would be employed to study these conformational preferences. A strong correlation between a specific conformation and high biological activity would suggest that this is the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict the activity of novel derivatives and to gain insight into the key molecular features driving activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For the this compound series, a wide range of descriptors would be calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. They are crucial for modeling electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. They are important for understanding how a molecule fits into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or calculated lipophilicity (clogP) are common descriptors for hydrophobicity, which is critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the branching and arrangement of atoms.

Once a large pool of descriptors is calculated, feature selection techniques (e.g., genetic algorithms, stepwise regression) would be employed to identify the subset of descriptors that are most correlated with the biological activity. This process helps to build a robust and predictive QSAR model while avoiding overfitting. The resulting QSAR equation would provide a quantitative basis for understanding the SAR and for designing more potent analogs.

Predictive Model Development and Validation

The development of predictive models for this compound derivatives is a crucial step in modern drug discovery, enabling the rapid screening of virtual compounds and prioritizing synthetic efforts towards molecules with the highest potential for desired biological activity. researchgate.netnih.gov These models are built upon the principles of Quantitative Structure-Activity Relationship (QSAR), which seek to establish a mathematical correlation between the chemical structure of a compound and its biological effect. nih.gov

The process begins with the generation of a dataset of this compound analogs with experimentally determined biological activities. For each molecule in this dataset, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Descriptors like partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO) which influence electrostatic interactions and reactivity.

Steric properties: Molecular weight, volume, surface area, and specific conformational descriptors that describe the size and shape of the molecule, which are critical for binding to a biological target.

Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol and water) and related descriptors that determine how a molecule distributes between aqueous and lipid environments.

Topological indices: Numerical values derived from the graph representation of the molecule, which encode information about branching and connectivity.

Once the descriptors are calculated, statistical methods are employed to build the predictive model. Common techniques include:

Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity and a combination of the most relevant molecular descriptors. nih.gov

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly being used to capture complex, non-linear relationships between structure and activity. researchgate.netacs.org

A critical aspect of model development is rigorous validation to ensure its predictive power and robustness. uniroma1.itsemanticscholar.orgresearchgate.net This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used. In this process, a portion of the dataset is temporarily removed, a model is built with the remaining data, and the activity of the removed data is predicted. This is repeated until every compound has been in the "left-out" set. A high cross-validated correlation coefficient (q²) indicates good internal consistency. mdpi.com

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the compounds in the test set is a true measure of its external predictive power. A high predictive correlation coefficient (R²_pred) for the external test set is a key indicator of a reliable model. mdpi.com

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A lack of a significant correlation in the randomized model confirms that the original model is not due to chance.

The output of a successful QSAR study provides valuable insights into the key structural features that govern the biological activity of this compound derivatives. For example, a hypothetical QSAR model might reveal that increased steric bulk at a particular position on the pyrrole ring is beneficial for activity, while a high polar surface area is detrimental.

Hypothetical QSAR Model for this compound Derivatives

Below is an interactive data table illustrating a hypothetical set of derivatives and the results of a predictive QSAR model. The table includes calculated descriptors and the predicted biological activity based on a hypothetical QSAR equation.

Table 1: Hypothetical Data for QSAR Model of this compound Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Experimental IC₅₀ (nM)Predicted IC₅₀ (nM)
1-H189.190.578.5500485
2-CH₃203.220.978.5350360
3-Cl223.641.278.5200215
4-OCH₃219.220.787.7450440
5-NH₂204.210.2104.5800790
6-C(CH₃)₃245.302.178.5150165
7-CF₃257.191.578.5180190
8-Phenyl265.292.578.5100110

This table provides a simplified example of the data used to build and validate a predictive model. In a real-world scenario, a much larger set of compounds and a wider array of descriptors would be utilized to develop a statistically robust and highly predictive QSAR model. nih.govekb.eg Such models are invaluable tools for guiding the design and synthesis of novel this compound derivatives with optimized biological profiles.

Investigation of Biological Activity and Molecular Mechanisms in Vitro

Target Identification and Validation Methodologies In Vitro

Currently, there is no published research that identifies or validates specific biological targets for 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid. Methodologies that would typically be employed for such investigations are detailed below, but it must be emphasized that the results of these studies for the compound are not available.

Enzyme Inhibition and Activation Studies In Vitro

No studies have been found that investigate the potential of this compound to act as an inhibitor or activator of any specific enzyme. Data regarding its potency (e.g., IC₅₀ or EC₅₀ values), mechanism of action (e.g., competitive, non-competitive), or selectivity profile against a panel of enzymes are not present in the current body of scientific literature.

Receptor Binding and Modulation Assays In Vitro

There is no available data from receptor binding assays to determine the affinity (e.g., Kᵢ or Kₑ) of this compound for any G-protein coupled receptors, ion channels, nuclear receptors, or other receptor types. Similarly, studies on its potential agonist, antagonist, or allosteric modulator activity have not been reported.

Protein-Protein Interaction Disruption/Stabilization In Vitro

The effect of this compound on protein-protein interactions (PPIs) remains uninvestigated. There are no published reports of its ability to either disrupt or stabilize any known PPIs, which are increasingly recognized as important therapeutic targets.

Cellular Assays for Biological Response Profiling In Vitro

Comprehensive cellular profiling of this compound has not been documented. The following subsections describe standard assays used to determine the biological response of cells to a compound, but no such data is available for the subject of this article.

Cell-Based Functional Assays

No information is available from cell-based functional assays that would indicate the effect of this compound on cellular processes such as cell proliferation, apoptosis, migration, or differentiation. Consequently, there are no data tables reporting metrics like GI₅₀ (50% growth inhibition) or EC₅₀ values for any cell line.

Modulatory Effects on Specific Intracellular Pathways In Vitro

The impact of this compound on specific intracellular signaling pathways has not been elucidated. There are no studies reporting on its ability to modulate key signaling cascades, such as the MAPK, PI3K/AKT, or NF-κB pathways, in any cell type.

Phenotypic Screening Strategies In Vitro

Phenotypic screening is a powerful approach in drug discovery that aims to identify compounds that produce a desired change in a cell's or organism's phenotype, or observable characteristics, without prior knowledge of the drug's specific molecular target. For this compound, a variety of in vitro phenotypic screens could be employed to uncover its potential biological activities.

For instance, its anti-cancer potential could be assessed using a panel of human cancer cell lines representing different tumor types. A common assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. A reduction in cell viability upon treatment with the compound would indicate cytotoxic or cytostatic effects. High-content imaging could also be utilized to observe morphological changes in treated cells, such as apoptosis-related phenotypes like nuclear condensation or cell shrinkage.

To investigate its potential as an anti-inflammatory agent, in vitro models of inflammation could be used. For example, lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) are a common model. The ability of this compound to reduce the production of pro-inflammatory cytokines, such as TNF-α or IL-6, in the cell culture supernatant would suggest anti-inflammatory activity.

For antimicrobial screening, the compound would be tested against a panel of pathogenic bacteria and fungi. The minimal inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, would be determined using broth microdilution methods.

Mechanistic Elucidation at the Molecular Level In Vitro

Once a desirable phenotype is observed, the next critical step is to identify the molecular target and elucidate the mechanism of action.

Biochemical Characterization of Target Engagement

Assuming a phenotypic screen suggests a particular activity, biochemical assays are employed to determine if this compound directly interacts with a suspected molecular target. For example, if the compound shows kinase inhibitory activity in a cellular assay, its effect on the enzymatic activity of a purified kinase enzyme would be tested. This is often done using assays that measure the phosphorylation of a substrate, which can be detected through various methods, including radioactivity, fluorescence, or luminescence. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%, is a key parameter determined from these assays.

Biophysical Analysis of Ligand-Target Interactions (e.g., SPR, ITC)

Biophysical techniques provide quantitative data on the direct binding of a compound to its target protein. These methods are crucial for confirming target engagement and for understanding the thermodynamics and kinetics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target protein that is immobilized on a sensor chip. By flowing solutions of this compound over the chip, one can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A lower K_D value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This thermodynamic information provides insights into the forces driving the binding event.

Structural Biology Studies of this compound-Target Complexes (e.g., X-ray crystallography)

To understand the interaction at an atomic level, structural biology techniques are employed. X-ray crystallography is a powerful method for determining the three-dimensional structure of a protein-ligand complex. By crystallizing the target protein in the presence of this compound and then diffracting X-rays through the crystal, an electron density map can be generated. This map allows for the precise modeling of how the compound binds to the protein's active or allosteric site. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Selectivity and Potency Profiling of this compound Analogs In Vitro

Following the initial characterization of this compound, the synthesis and evaluation of analogs are performed to establish a structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its potency and selectivity.

The potency of the analogs would be determined using the same biochemical and cellular assays as the parent compound. Selectivity is a critical parameter, as a compound that interacts with multiple targets is more likely to have off-target effects. To assess selectivity, the analogs would be screened against a panel of related proteins (e.g., a kinase panel if the primary target is a kinase). The goal is to identify analogs with high potency for the desired target and minimal activity against other proteins.

The data generated from these studies would be compiled into tables to facilitate the analysis of the SAR. For example, a table might include the chemical structure of each analog, its IC50 value against the primary target, and its IC50 values against a few key off-targets.

Table 1: Hypothetical In Vitro Profiling Data for this compound Analogs

Compound R1 Group Target X IC50 (nM) Off-Target Y IC50 (nM) Cell Viability EC50 (µM)
This compound H 500 >10000 25
Analog 1 CH3 250 >10000 15
Analog 2 Cl 100 5000 8

This systematic approach of in vitro testing, from broad phenotypic screening to detailed molecular and structural analysis, is essential for building a comprehensive understanding of a novel compound's therapeutic potential and for guiding its further development. While the specific biological activities of this compound remain to be experimentally determined, the methodologies outlined here provide a clear roadmap for its investigation.

Computational and Theoretical Studies of 1 Methylsulfonyl Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic properties of molecules. nih.gov These methods can determine molecular geometry, vibrational frequencies, and electronic characteristics that are fundamental to understanding a molecule's behavior. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a carboxylic acid, the HOMO is typically composed of p-orbitals from the COOH group, with significant density on the carbonyl oxygen atom. quora.com The LUMO, conversely, is often centered on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack. quora.com The presence of the pyrrole (B145914) ring and the electron-withdrawing methylsulfonyl group modifies this distribution.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-deficient, prone to nucleophilic attack) in blue. wuxiapptec.com For 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid, the most negative regions are expected around the oxygen atoms of the carboxylic acid and sulfonyl groups, which are rich in lone-pair electrons. nih.govmdpi.com The most positive region is typically associated with the acidic proton of the hydroxyl group. wuxiapptec.com This information is crucial for understanding non-covalent interactions, such as hydrogen bonding. mdpi.com

Table 1: Predicted Electronic Properties of this compound
PropertyPredicted Value/DescriptionSignificance
HOMO EnergyRelatively lowIndicates high electronic stability. nih.gov
LUMO EnergyRelatively lowInfluenced by the electron-withdrawing SO₂CH₃ group.
HOMO-LUMO GapLargeSuggests high kinetic stability and low chemical reactivity. nih.gov
MEP Minimum (Vmin)Located near sulfonyl and carbonyl oxygen atomsPredicts sites for electrophilic attack and hydrogen bond acceptance. mdpi.com
MEP Maximum (Vmax)Located near the carboxylic acid hydrogenPredicts the most acidic proton and site for hydrogen bond donation. wuxiapptec.com

Tautomers are structural isomers that readily interconvert. While the pyrrole ring itself is aromatic and relatively stable, tautomerism is a theoretical possibility. More relevant is the conformational flexibility of this compound, which arises from the rotation around single bonds.

Key rotational barriers would exist for:

The Carboxylic Acid Group: The C3-C(OOH) bond rotation determines the orientation of the carboxylic acid. Like other carboxylic acids, it can exist in syn and anti conformations. nih.gov The syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is often stabilized by an intramolecular hydrogen bond and is typically lower in energy in the gas phase. nih.gov However, in an aqueous solution, the anti conformation may become significantly populated due to more favorable interactions with solvent molecules. nih.gov

The Methylsulfonyl Group: Rotation around the N1-S bond will also lead to different conformers. The conformational preference will be dictated by steric hindrance and electrostatic interactions between the sulfonyl oxygens and the pyrrole ring.

Computational methods can be used to calculate the potential energy surface for these rotations, identifying the lowest energy (most stable) conformers and the energy barriers between them. nih.gov

Table 2: Potential Conformational States
Dihedral AngleDescriptionPredicted Stability
O=C-O-HDefines the carboxylic acid conformation.The syn conformer is generally more stable in the gas phase, while the anti conformer can be stabilized by polar solvents. nih.gov
C5-N1-S-C(H₃)Defines the orientation of the methylsulfonyl group.The lowest energy conformer will minimize steric clash between the methyl group/oxygen atoms and the pyrrole ring.

Molecular Docking and Scoring Approaches for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design for predicting ligand-protein interactions at the atomic level. researchgate.net

In a docking simulation, this compound would be placed into the binding site of a target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on a function that estimates the binding affinity. nih.gov

The functional groups on this compound can participate in a variety of non-covalent interactions that stabilize the ligand-protein complex: nih.gov

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (via the -OH) and acceptor (via both the -OH and C=O oxygens). The sulfonyl oxygens can also act as strong hydrogen bond acceptors.

Hydrophobic Interactions: The pyrrole ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

Electrostatic Interactions: The polarized S-O and C=O bonds can participate in favorable electrostatic interactions with charged or polar residues.

The specific interactions would depend on the topography and amino acid composition of the protein's active site. For instance, the carboxylic acid moiety could form a salt bridge with a basic residue like arginine or lysine. nih.gov

Table 3: Potential Ligand-Protein Interactions
Molecular MoietyPotential Interaction TypeInteracting Protein Residues (Examples)
Carboxylic Acid (-COOH)Hydrogen Bond Donor/Acceptor, Salt BridgeArginine, Lysine, Histidine, Serine, Threonine
Pyrrole RingHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Methylsulfonyl Group (-SO₂CH₃)Hydrogen Bond Acceptor, Dipole-DipoleSerine, Threonine, Asparagine, Glutamine

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The core structure of this compound can be used as a "scaffold" in such a screening campaign. nih.gov

In a scaffold-focused virtual screen, the goal is to find new compounds that retain the key structural features of the original molecule required for binding but have different peripheral groups. nih.gov This "scaffold hopping" technique is valuable for discovering compounds with novel chemical structures, potentially leading to improved properties or new intellectual property. nih.gov The 1-(methylsulfonyl)pyrrole core would be used as a query to search databases containing millions of compounds, looking for molecules with similar 2D or 3D arrangements of key functional groups. researchgate.netnih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior. frontiersin.org

An MD simulation starting from a docked pose of this compound in a protein active site could be used to:

Assess Binding Stability: Evaluate whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. nih.gov

Analyze Conformational Changes: Observe how the ligand and the protein's binding site residues adapt to each other's presence, which can reveal induced-fit mechanisms. rsc.org

Study the Role of Water: Explicitly model the role of water molecules in mediating ligand-protein interactions.

Calculate Binding Free Energy: Employ advanced computational methods to provide a more accurate estimation of the binding affinity than docking scores alone.

These simulations provide crucial insights into the stability and dynamics of the ligand-receptor complex, which are essential for the rational design of more potent molecules. rsc.orgnih.gov

Conformational Dynamics in Solution and Binding Sites

The three-dimensional structure of a molecule is not static; it exists as an ensemble of conformations, particularly in a solution. The conformational dynamics of this compound are primarily governed by the rotation around the single bonds, specifically the C-S bond of the methylsulfonyl group and the C-C bond connecting the carboxylic acid to the pyrrole ring.

The orientation of the methylsulfonyl group relative to the pyrrole ring can significantly influence the molecule's electronic properties and steric profile. Similarly, the rotation of the carboxylic acid group will determine its hydrogen bonding capabilities and potential interactions with biological macromolecules. Computational methods such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful tools for exploring these conformational landscapes.

MD simulations can model the movement of atoms in the molecule over time in a simulated solvent environment, providing insights into the preferred conformations and the energy barriers between them. For related sulfonyl-containing compounds, studies have shown that the orientation of the sulfonyl group can be influenced by both steric hindrance and electronic interactions with the adjacent aromatic ring. In the case of this compound, it is plausible that the sulfonyl group's oxygen atoms would preferentially orient away from the pyrrole ring to minimize steric clash.

Furthermore, the identification of potential binding sites on a molecule is crucial for understanding its mechanism of action. For this compound, key interaction points would include the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the oxygen atoms of the sulfonyl group, which are strong hydrogen bond acceptors. The aromatic pyrrole ring itself can participate in π-π stacking or hydrophobic interactions. Molecular docking studies, a common computational technique, can be employed to predict how this molecule might bind to the active site of a target protein.

Binding Free Energy Calculations

A critical aspect of computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. Binding free energy calculations provide a quantitative measure of this interaction. While no specific binding free energy calculations for this compound have been reported, the methodologies are well-established.

Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for accurate binding free energy predictions. These methods involve computationally intensive simulations that calculate the free energy difference between two states, such as a ligand in solution and the ligand bound to a protein.

For derivatives of pyrrole-3-carboxylic acid, molecular docking studies have been used to estimate binding affinities. For instance, in a study on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, molecular docking against VEGFR-2 revealed binding affinities comparable to the known inhibitor sunitinib, suggesting that the pyrrole-3-carboxylic acid scaffold can be a basis for potent enzyme inhibitors. nih.gov Such studies highlight the importance of specific interactions, like hydrogen bonds and hydrophobic contacts, in determining binding affinity.

Cheminformatics and Data Mining Applications

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of properties and the identification of structure-activity relationships. For this compound, cheminformatics approaches can be applied to predict its biological activities and physicochemical properties based on its structure.

Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that correlates the structural or property descriptors of a series of compounds with their biological activity. Studies on various pyrrole derivatives have successfully employed 2D and 3D-QSAR models to identify key structural features required for their therapeutic effects, such as antitubercular or anti-inflammatory activities. nih.govnih.govacs.org For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with modifications to the pyrrole ring, the sulfonyl group, or the carboxylic acid. The resulting data would help in designing more potent compounds.

Data mining of large chemical databases is another powerful application of cheminformatics. By searching for structurally similar compounds with known biological activities, it is possible to generate hypotheses about the potential targets and therapeutic applications of this compound. Publicly available databases such as PubChem and ZINC contain vast amounts of chemical information that can be mined for this purpose. nih.govnih.gov

In Silico Prediction of Relevant Physicochemical Parameters

Predicting the physicochemical properties of a molecule is a fundamental step in assessing its drug-likeness and potential for development as a therapeutic agent. Numerous in silico tools are available that can quickly and reliably estimate these parameters. For this compound, a variety of important properties can be predicted.

Web-based platforms like SwissADME provide a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, and drug-likeness. nih.gov The table below presents a selection of in silico predicted physicochemical parameters for this compound, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted ValueImplication
Molecular Weight189.19 g/molFalls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water Partition Coefficient)0.58Indicates a relatively hydrophilic nature, which can influence solubility and membrane permeability.
Topological Polar Surface Area (TPSA)79.03 ŲSuggests good intestinal absorption and cell permeability.
Number of Hydrogen Bond Donors1Contributes to interactions with biological targets and solubility.
Number of Hydrogen Bond Acceptors4Enhances solubility and potential for forming hydrogen bonds with receptors.
Water Solubility (LogS)-1.42Predicts the compound to be soluble in water.
Bioavailability Score0.55Indicates a good probability of the compound having favorable pharmacokinetic properties.

These predicted parameters suggest that this compound possesses drug-like qualities. Its relatively low molecular weight, moderate lipophilicity, and good polar surface area are all indicative of a compound with the potential for good oral bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(methylsulfonyl)pyrrole-3-carboxylic acid derivatives?

  • Methodology : A common approach involves coupling pyrrole-3-carboxylic acid precursors with methylsulfonyl groups via nucleophilic substitution or Mitsunobu reactions. For example, derivatives like 3-methyl-4-(trifluoromethylphenyl)pyrrole-2-carboxylic acid are synthesized by cyclopropane ring-opening followed by acid coupling (e.g., General Procedure F1 in ). Protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc) groups may precede sulfonylation to avoid side reactions .

Q. How is structural characterization performed for pyrrole-3-carboxylic acid derivatives?

  • Methodology :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6) resolves substituent positions (e.g., δ 13.99 ppm for carboxylic protons, δ 2.56 ppm for methyl groups) .
  • LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z 311.1 for trifluoromethyl derivatives) and purity (e.g., 94.77% LCMS purity) .
  • HPLC : Quantifies purity (e.g., 97.34% for 283 in ) using reverse-phase columns and UV detection .

Q. What safety precautions are critical when handling sulfonylated pyrrole derivatives?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste (UN# 3265, Packing Group III) .
  • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can conflicting NMR data in pyrrole-3-carboxylic acid derivatives be resolved?

  • Methodology :

  • Variable Temperature NMR : Resolves dynamic rotational isomers (e.g., hindered rotation around sulfonyl groups).
  • Deuterated Solvent Screening : DMSO-d6 vs. CDCl3 may shift proton signals due to hydrogen bonding differences.
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns (e.g., distinguishing pyrrole C-2 vs. C-5 protons) .

Q. What strategies optimize the regioselectivity of sulfonylation on pyrrole rings?

  • Methodology :

  • Electrophilic Directing Groups : Introduce electron-withdrawing groups (e.g., carboxylic acid at C-3) to direct sulfonylation to C-1.
  • Protection/Deprotection : Boc protection of the pyrrole nitrogen ensures sulfonylation occurs at the methylsulfonyl site without competing side reactions .
  • Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (e.g., Fukui indices) .

Q. How do steric effects influence the biological activity of pyrrole-3-carboxylic acid derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
DerivativeSubstituentIC50 (nM)Target
254Trifluoromethyl12.3mTOR
255Difluoromethyl28.7p70S6K
  • Molecular Docking : Pyrazole and pyrrole rings align with hydrophobic pockets in kinase binding sites (e.g., mTOR inhibition in ) .

Q. What analytical techniques validate batch-to-batch consistency in synthetic derivatives?

  • Methodology :

  • DSC/TGA : Thermal stability profiles (e.g., mp 144–145°C for methyl-phenylpyrazole analogs) .
  • Chiral HPLC : Enantiomeric excess verification for stereospecific derivatives (e.g., (2S,3S)-phenylpyrrolidine-3-carboxylic acid) .
  • Elemental Analysis : Matches theoretical vs. experimental C/H/N/S content (e.g., C11H10N2O2 for pyrazole-carboxylic acids) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for structurally similar derivatives?

  • Methodology :

  • Meta-Analysis : Compare assays (e.g., cell-free vs. cell-based mTOR inhibition in vs. in vivo studies).
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability across studies .
  • Proteomic Profiling : Identify off-target interactions (e.g., kinase panel screening) to explain divergent activity .

Tables of Key Data

Table 1 : Physicochemical Properties of Selected Derivatives

CompoundMolecular FormulaMolecular WeightPurity (%)Reference
283 ( )C12H9F3N3O2311.197.34
1-Methyl-5-phenylpyrazoleC11H10N2O2202.2097

Table 2 : Safety and Handling

ParameterRecommendationSource
Spill ManagementAbsorb with inert material
DisposalHazardous waste (UN# 3265)

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